molecular formula C19H11Cl2N3O3S B2655020 N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 313225-16-0

N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide

Cat. No. B2655020
CAS RN: 313225-16-0
M. Wt: 432.28
InChI Key: YTZLCZFRTCWNEP-UHFFFAOYSA-N
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Description

“N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide” is a chemical compound with the molecular formula C19H11Cl2N3O3S. Its average mass is 432.280 Da and its monoisotopic mass is 430.989807 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This core is substituted with various groups, including a 3-chlorophenyl group and a 5-chloro-2-hydroxybenzamide group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzothiadiazole derivatives are known to undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

BTBC and its derivatives are essential components in OLEDs. Their strong electron-withdrawing ability enhances the electronic properties of luminescent materials. When incorporated into OLED devices, BTBC-based compounds emit light efficiently, leading to vibrant displays in TVs, smartphones, and other electronic screens .

Organic Solar Cells

BTBC derivatives find applications in organic photovoltaics. By acting as acceptor units, they facilitate efficient charge separation and transport within solar cells. Researchers explore BTBC-based materials to improve the power conversion efficiency of organic solar cells .

Organic Field-Effect Transistors (OFETs)

BTBC-containing polymers and small molecules serve as semiconductors in OFETs. These transistors play a crucial role in flexible electronics, sensors, and memory devices. BTBC’s electron-deficient core contributes to charge mobility and device performance .

Luminescent Materials

Beyond OLEDs, BTBC exhibits luminescent properties. Researchers utilize it to create fluorescent dyes, sensors, and imaging agents. Its strong withdrawing ability and fluorophore behavior make it valuable in biological and chemical applications .

Heteroatom-Substituted Polymers

Heteroatom-substituted BTBC polymers have varying energy levels, affecting their charge transport properties. These materials find use in thin-film transistors (TFTs) and other electronic devices .

Anionic Ligands in Coordination Chemistry

A novel derivative of BTBC, N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine (H₂L), contains acidic hydrogen atoms. As an anionic ligand, it can coordinate with metal ions in coordination complexes. Such complexes have applications in catalysis, sensing, and materials science .

properties

IUPAC Name

N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O3S/c20-10-1-5-17(25)13(7-10)19(26)22-11-2-6-18(14(21)8-11)27-12-3-4-15-16(9-12)24-28-23-15/h1-9,25H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLCZFRTCWNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)OC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide

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